molecular formula C11H10N4O2 B2752735 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide CAS No. 2034254-67-4

6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B2752735
CAS No.: 2034254-67-4
M. Wt: 230.227
InChI Key: OYDAQLKWLAABRG-UHFFFAOYSA-N
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Description

6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with pyridin-3-ylmethylamine. One common method involves the condensation of 6-hydroxy-4-pyrimidinecarboxylic acid with pyridin-3-ylmethylamine under dehydrating conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the hydroxy group.

Major Products

    Oxidation: Formation of 6-oxo-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide.

    Reduction: Formation of 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-amine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-4-pyrimidinecarboxamide: Lacks the pyridin-3-ylmethyl group, which may affect its biological activity.

    N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide: Lacks the hydroxy group, which may influence its reactivity and interactions.

    6-hydroxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide: Similar structure but with the pyridinyl group at a different position, potentially altering its properties.

Uniqueness

6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is unique due to the presence of both the hydroxy and pyridin-3-ylmethyl groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making the compound valuable for various applications.

Properties

IUPAC Name

6-oxo-N-(pyridin-3-ylmethyl)-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-10-4-9(14-7-15-10)11(17)13-6-8-2-1-3-12-5-8/h1-5,7H,6H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDAQLKWLAABRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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